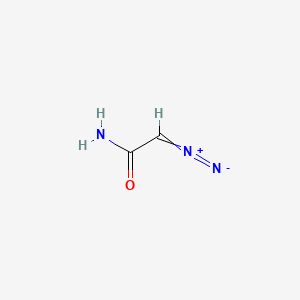

Diazoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38118-67-1 |

|---|---|

Molecular Formula |

C2H3N3O |

Molecular Weight |

85.07 g/mol |

IUPAC Name |

2-diazoacetamide |

InChI |

InChI=1S/C2H3N3O/c3-2(6)1-5-4/h1H,(H2,3,6) |

InChI Key |

GTQFGAJYMBBUSO-UHFFFAOYSA-N |

SMILES |

C(=[N+]=[N-])C(=O)N |

Canonical SMILES |

C(=[N+]=[N-])C(=O)N |

Synonyms |

diazoacetamide |

Origin of Product |

United States |

Historical Context of Diazo Compound Chemistry

The journey of diazo compounds began in 1858 when Peter Griess first produced them through a reaction he described as the "influence of nitrous acid on aminonitro- and aminodinitrophenol". wikipedia.orgwikipedia.orguga.eduamazon.com This discovery opened up a new chapter in organic chemistry. amazon.com A few decades later, in 1894, Hans von Pechmann discovered diazomethane (B1218177), the simplest diazo compound. nih.govraineslab.com The early 20th century saw significant progress in understanding the preparation, reactions, and theoretical underpinnings of diazo compounds, with key contributions from chemists like Hantzsch, Bamberger, and Curtius. amazon.com These foundational studies paved the way for the widespread use of diazo compounds in organic synthesis. amazon.com

Significance of Diazoacetamides As Versatile Synthetic Intermediates

Diazoacetamides are highly valued in organic synthesis due to their remarkable versatility. nih.govraineslab.commdpi.com They serve as precursors to a variety of important molecular structures, including lactams, which are core components of many natural products and pharmaceutical agents. mdpi.comucc.ie The ability of diazoacetamides to undergo a wide range of transformations allows for the efficient construction of complex molecules. mdpi.com

One of the key applications of diazoacetamides is in C-H insertion reactions, where a new carbon-carbon bond is formed by inserting a carbene, generated from the diazoacetamide, into a C-H bond. mdpi.comucc.ie This method is particularly useful for synthesizing β- and γ-lactams. mdpi.comucc.ie Furthermore, diazoacetamides participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition, to form heterocyclic compounds. ontosight.aiacs.orgresearchgate.netnih.gov Their reactivity can be tuned, allowing for selective reactions even in the presence of other functional groups like azides. acs.orgnih.gov

Recent research has expanded the utility of diazoacetamides to include their use in bioconjugation and chemical biology. acs.orgresearchgate.net For instance, they can be used to label proteins and other biomolecules. acs.orgresearchgate.net The development of new catalytic systems, including those based on rhodium, ruthenium, and copper, has further enhanced the selectivity and efficiency of reactions involving diazoacetamides. mdpi.commdpi.comucc.iechemistryviews.org

Structural Features and Electronic Nature Impacting Reactivity in Organic Transformations

Classical Approaches for this compound Synthesis

Traditional methods for preparing diazocarbonyl compounds, including diazoacetamides, have been foundational in the field. scielo.brscielo.br These approaches, while effective, often involve hazardous reagents and reaction conditions.

Acylation of Diazoalkanes

The acylation of diazoalkanes, particularly diazomethane, represents a primary and historically significant method for the synthesis of terminal α-diazocarbonyl compounds. scielo.brresearchgate.net This method, first described in the Arndt-Eistert reaction, involves the addition of an acyl chloride to an excess of an ethereal solution of diazomethane at low temperatures (≤ 0 °C). scielo.br The use of excess diazomethane is crucial to prevent the formation of chloroketone byproducts. scielo.br

Alternatively, mixed anhydrides can be used as acylating agents. These anhydrides can be prepared by treating a carboxylic acid with dicyclohexylcarbodiimide (B1669883) or chloroformates before reacting with diazomethane. scielo.brresearchgate.net This variation is particularly useful when the corresponding acid chloride is not suitable. scielo.br

Limitations:

The high toxicity, explosive nature, and carcinogenic potential of diazomethane and its precursors necessitate specialized equipment and careful handling. scielo.br

This method is not well-suited for α,β-unsaturated substrates due to competing dipolar cycloaddition reactions with the conjugated double bond, which can lead to pyrazoline formation as the major product. scielo.brscielo.br

Diazotization of Primary Amines

The diazotization of primary amines is another classical route to diazo compounds. scielo.brscielo.br This method involves the reaction of a primary amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic aqueous solution. scielo.brresearchgate.netbyjus.com For the synthesis of ethyl diazoacetate, this process converts a primary amine into its corresponding diazonium salt, which then forms the diazo compound. scielo.brbyjus.com The reaction is highly sensitive to temperature and is typically carried out below 5°C, as most diazonium salts are unstable at higher temperatures. byjus.com

Key Features:

Nitrous acid is usually generated in situ by reacting NaNO₂ with a mineral acid. byjus.com

This methodology has been extended to the synthesis of fluorinated and monofluoro-substituted diazoalkanes. scielo.br

Hydrazone Decomposition and Oxidation

The synthesis of diazo compounds can also be achieved through the decomposition or oxidation of hydrazones. scielo.brscielo.br

Dehydrogenation of Hydrazones: This oxidation reaction traditionally employed heavy metal oxides like mercury(II) oxide or silver(I) oxide. uio.no To circumvent the use of toxic metals, modern methods have been developed. One such method involves the use of "activated" dimethyl sulfoxide (B87167) (DMSO), which efficiently dehydrogenates hydrazones at low temperatures (-78°C) to yield pure diazo compounds. organic-chemistry.org Another metal-free approach utilizes (difluoroiodo)benzene for the oxidation of N-(tert-butyldimethylsilyl)hydrazones. researchgate.net More recently, electrochemical methods have emerged as a green alternative, providing high yields of diazo compounds from hydrazones without the need for harsh chemical oxidants. organic-chemistry.org This electrochemical synthesis is performed under mild conditions using a graphite (B72142) anode and a nickel cathode. organic-chemistry.org

Bamford-Stevens Reaction: This reaction involves the base-catalyzed cleavage of tosylhydrazones, which are typically synthesized from tosylhydrazides and aldehydes or ketones. scielo.brresearchgate.net This method is versatile for producing various diazocarbonyl compounds. scielo.br In a modified procedure for synthesizing diazoesters, glyoxylic acid is converted to its tosylhydrazone, which then reacts with thionyl chloride to form an acid chloride reagent. Subsequent reaction with an alcohol and decomposition with triethylamine (B128534) yields the desired diazoester. researchgate.net

Modern Diazo Transfer Reactions to Precursors of Diazoacetamides

Diazo transfer reactions have become a cornerstone for the synthesis of diazo compounds, offering a safer and more versatile alternative to the acylation of diazomethane. scielo.br This technique involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound (a carbonyl compound with sufficient acidity at the α-position). scielo.br

The method was extensively developed by Regitz and allows for the synthesis of a wide range of cyclic and acyclic α-diazocarbonyl compounds that are not accessible through diazomethane acylation. scielo.br

Key Reagents and Developments:

Sulfonyl Azides: p-Toluenesulfonyl azide (tosyl azide) was a common reagent, but concerns over its thermal stability and the difficulty in removing the sulfonamide byproduct led to the development of alternatives like p-acetamidobenzenesulfonyl azide (p-ABSA) and polymer-supported benzenesulfonyl azide. scielo.brwhiterose.ac.ukorganic-chemistry.org

Catalysts and Conditions: The reaction is typically base-promoted, with bases like triethylamine or DBU being commonly used. whiterose.ac.uk Molecular sieves have also been employed as catalysts. scielo.br

Continuous Flow Technology: The emergence of continuous flow techniques has allowed for the safer in situ generation and use of potentially hazardous reagents like sulfonyl azides, enabling large-scale synthesis of α-diazocarbonyl compounds with high purity. ucc.ienih.gov

Diverse Substrates: Diazo transfer reactions have been successfully applied to a variety of precursors, including β-keto amides and α-aryl acetamides, to produce the corresponding α-diazo β-keto amides and α-aryl α-diazo acetamides. whiterose.ac.uk

Palladium-Catalyzed C-H Arylation for α-Aryl-α-Diazoacetamide Synthesis

A significant advancement in the synthesis of α-aryl-α-diazoacetamides is the use of palladium-catalyzed C-H arylation. mit.eduraineslab.com This modern approach allows for the direct introduction of an aryl group onto the α-carbon of a this compound precursor.

A particularly effective two-step route starts with the commercially available N-succinimidyl 2-diazoacetate. mit.edu This precursor undergoes a palladium-catalyzed C-H arylation with a wide range of aryl iodides. mit.eduraineslab.com The reaction is tolerant of various functional groups on the aryl iodide. Following the arylation, the resulting N-succinimidyl 2-aryl-2-diazoacetate is subjected to aminolysis to yield the desired α-aryl-α-diazoacetamide. mit.edu

Advantages of this method:

Mild Conditions: The reaction proceeds under mild conditions, making it suitable for complex and sensitive substrates. mit.edu

Versatility: The use of readily available aryl iodides and amines allows for the synthesis of a diverse library of α-aryl-α-diazoacetamides. mit.edu

Efficiency: This two-step process is highly efficient and provides good yields. mit.eduraineslab.com

The scope of this arylation has been explored with various aryl bromides and iodides, demonstrating broad applicability. whiterose.ac.uknih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. nih.gov

Halogenation of Diazoacetamides: Synthetic Routes to α-Halodiazoacetamides

α-Halodiazoacetamides are a class of diazo compounds that have gained attention for their utility in catalyst-free intramolecular C-H insertion reactions. doi.orgbeilstein-journals.org The synthesis of these compounds typically involves the electrophilic halogenation of a parent this compound.

A safe and efficient method for this transformation uses N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agent in the presence of a base like DBU. uio.no This reaction proceeds rapidly at low temperatures to afford the α-halothis compound in near-quantitative yields. uio.no

Reaction Details:

The diazoacetamides are first prepared, for example, by the acylation of secondary amines with bromoacetyl bromide followed by a diazo transfer reaction. beilstein-journals.org

The subsequent halogenation is an electrophilic substitution on the diazo carbon, which is rendered more nucleophilic by the base. uio.no

The resulting α-halodiazoacetamides are often thermally sensitive and are typically synthesized and purified under cold conditions. uio.nobeilstein-journals.org

These α-halodiazoacetamides, particularly α-bromodiazoacetamides, can undergo spontaneous, ambient-temperature thermolysis to perform intramolecular C-H insertions, leading to the formation of valuable products like α-halo-β-lactams. doi.orgbeilstein-journals.orgresearchgate.net

Data Tables

Table 1: Examples of Palladium-Catalyzed α-Arylation of N-Succinimidyl 2-Diazoacetate

| Entry | Aryl Iodide | Amine | Product (α-Aryl-α-Diazoacetamide) | Yield (%) |

| 1 | 4-Iodoanisole | Morpholine | 2a | 65 |

| 2 | 1-Iodo-4-(trifluoromethyl)benzene | Benzylamine | 3b | - |

| 3 | 1-Iodo-4-nitrobenzene | Piperidine | 3c | - |

| 4 | Methyl 4-iodobenzoate | Aniline (B41778) | 3d | - |

| Data derived from studies on the two-step synthesis of α-aryl-α-diazoamides. mit.edu |

Table 2: Synthesis of α-Diazo β-Keto Amides via Diazo Transfer

| Entry | Nitrogen Nucleophile | Product | Yield (%) |

| 1 | Aniline | 13a | 85 |

| 2 | 4-Methoxyaniline | 13b | 78 |

| 3 | 4-Chloroaniline | 13c | 82 |

| 4 | Pyrrolidine | 13d | 65 |

| 5 | 2-Pyrrolidinone | 13e | 75 |

| Telescoped yield from the acylation and subsequent diazo transfer. Data based on efficient approaches for synthesizing diverse α-diazo amides. whiterose.ac.uk |

Expedited and Scalable Synthetic Routes for this compound Production

Recent advancements in synthetic organic chemistry have led to the development of more efficient, safer, and scalable methods for producing diazoacetamides. These methods often focus on minimizing reaction steps, improving yields, and adapting processes for continuous flow production, which is advantageous for large-scale synthesis.

One notable expedited route involves a two-step synthesis of α-aryl-α-diazoamides. mit.eduraineslab.com This method begins with the palladium-catalyzed C-H arylation of N-succinimidyl 2-diazoacetate. This intermediate is then subjected to aminolysis to yield the desired α-aryl-α-diazoamide. mit.eduraineslab.com This approach is advantageous due to its mild reaction conditions and the wide availability of the necessary aryl iodide and amine building blocks. raineslab.com The use of triethylamine (Et3N) as a base during the aminolysis step was found to be crucial for preventing product degradation, which was observed with stronger bases like 1,8-diazabicycloundec-7-ene (DBU). mit.eduraineslab.com

Another strategy to streamline the synthesis is through a "telescoped" procedure, where multiple reaction steps are combined without isolating the intermediates. thieme-connect.com This has been successfully applied to the synthesis of α-aryl-α-diazoacetamides, starting from amines and a lactam. thieme-connect.com Diazo transfer reactions represent another important class of methods for this compound synthesis. The use of p-acetamidobenzenesulfonyl azide (p-ABSA) as a diazo-transfer agent with DBU as the base has proven effective for preparing α-aryl-α-diazoacetamides from the corresponding α-aryl acetamides. thieme-connect.com

Continuous flow chemistry offers a powerful solution to the challenges of scalability and safety in diazo compound synthesis. innovation.ca This technique allows for the in situ generation and immediate consumption of potentially hazardous intermediates like diazomethane and sulfonyl azides, minimizing the risks associated with their accumulation. nih.govnih.gov Continuous flow processes have been developed for diazo transfer reactions, enabling a scalable and safer production of diazocarbonyl compounds. scielo.brresearchgate.net For instance, triflyl azide, a hazardous reagent, can be safely generated and used in a continuous flow setup for the synthesis of α-diazocarbonyl compounds. ucc.ie

The following tables summarize key research findings for these expedited and scalable synthetic routes.

Table 1: Two-Step Synthesis of α-Aryl-α-diazoamides via C-H Arylation and Aminolysis. mit.eduraineslab.com

| Aryl Iodide | Amine | Product (α-Aryl-α-diazoamide) | Yield (%) |

| 4-Iodobenzonitrile | Morpholine | 2-(4-Cyanophenyl)-2-diazo-1-morpholinoethan-1-one | 76 |

| 1-Iodo-4-nitrobenzene | Morpholine | 2-Diazo-1-morpholino-2-(4-nitrophenyl)ethan-1-one | 72 |

| 1-Iodo-4-(trifluoromethyl)benzene | Morpholine | 2-Diazo-1-morpholino-2-(4-(trifluoromethyl)phenyl)ethan-1-one | 68 |

| Methyl 4-iodobenzoate | Morpholine | Methyl 4-(1-diazo-2-morpholino-2-oxoethyl)benzoate | 65 |

| 3-Iodopyridine | Morpholine | 2-Diazo-1-morpholino-2-(pyridin-3-yl)ethan-1-one | 55 |

Table 2: Diazo Transfer Reaction for the Synthesis of α-Aryl-α-diazoacetamides. thieme-connect.com

| α-Aryl Acetamide | Diazo Transfer Agent | Base | Product (α-Aryl-α-diazoacetamide) | Yield (%) |

| N,N-Dibenzyl-2-phenylacetamide | p-ABSA | DBU | N,N-Dibenzyl-2-diazo-2-phenylacetamide | 85 |

| 2-Phenyl-N-(p-tolyl)acetamide | p-ABSA | DBU | 2-Diazo-2-phenyl-N-(p-tolyl)acetamide | 78 |

| N-(4-Methoxyphenyl)-2-phenylacetamide | p-ABSA | DBU | 2-Diazo-N-(4-methoxyphenyl)-2-phenylacetamide | 75 |

| N-(4-Chlorophenyl)-2-phenylacetamide | p-ABSA | DBU | N-(4-Chlorophenyl)-2-diazo-2-phenylacetamide | 82 |

Table 3: Continuous Flow Synthesis of Diazo Compounds.

| Starting Material | Reagents | Product | Key Feature | Reference |

| N,N-(Dibenzyl)-2-cyanoacetamide | Trifluoromethanesulfonic anhydride, aq. Sodium azide | N,N-Dibenzyl-2-cyano-2-diazoacetamide | General flow procedure | nih.gov |

| Sulfonylhydrazones | Base | Aryldiazomethane solution | Metal-free, in-line purification | nih.gov |

| 1,3-Diketones | Tosyl azide (in situ generated) | α-Diazoketones | Telescoped process with in situ reagent generation | nih.gov |

| Primary amines | Nitrosating agent | Ethyl diazoacetate | Amine diazotization method | scielo.br |

Generation of Carbene and Metallocarbene Intermediates from Diazoacetamides

The decomposition of diazoacetamides, which results in the extrusion of molecular nitrogen, is the crucial first step in harnessing their synthetic potential. nih.gov This process can be initiated thermally or photochemically, but for controlled and selective transformations, the use of transition metal catalysts is predominant. nih.govmdpi.com Metals from groups 8 to 11 of the periodic table are known to effectively catalyze this transformation. nih.gov The reaction involves the coordination of the diazo compound to a metal complex, followed by the loss of dinitrogen to form a metallocarbene, a carbene moiety bonded to a metal. nih.govmdpi.com

These metallocarbene intermediates are electrophilic and are central to the subsequent bond-forming reactions. nih.gov The reactivity and selectivity of these intermediates are highly dependent on several factors, including the nature of the metal catalyst, the ligands coordinated to the metal, and the substituents on the this compound itself. capes.gov.brmdpi.com

Catalyst Influence on Intermediate Generation and Reactivity:

Different transition metals and their associated ligands can significantly influence the properties and subsequent reaction pathways of the generated metallocarbenes.

Rhodium Catalysts: Dirhodium(II) complexes, such as dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are among the most widely used and effective catalysts for the decomposition of diazoacetamides. capes.gov.brrsc.org The rhodium carbene intermediates generated are highly electrophilic, which favors typical carbene reactions like C-H insertion and cyclopropanation. rsc.orgrsc.org The choice of ligands on the dirhodium(II) center, such as carboxylates or carboxamides, can dramatically affect the chemo-, regio-, and stereoselectivity of the subsequent reactions. mdpi.com For instance, the use of rhodium(II) acetamide can favor insertion into tertiary C-H bonds, while rhodium(II) perfluorobutyrate can promote insertion into secondary C-H bonds. capes.gov.br

Copper Catalysts: Copper complexes, often bearing hydrotris(pyrazolyl)borate (Tpˣ) ligands, have emerged as effective catalysts for this compound decomposition. acs.orgrsc.org In some cases, copper-based catalysts have demonstrated activities and selectivities comparable or even superior to well-established rhodium catalysts. rsc.org A notable observation with copper catalysis is the potential for modification of the carbene unit itself. For example, the reaction of N,N-diethylthis compound with a specific copper complex led to the formation of two distinct copper-carbene species: the expected highly reactive intermediate that participates in C-H insertion, and a more stable, isolable Fischer carbene complex resulting from a decarbonylation process. nih.govacs.org

Ruthenium Catalysts: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, offer an operationally simple and effective catalytic system for the cyclization of α-diazoacetamides via intramolecular carbenoid C-H insertion. nih.govcapes.gov.brhku.hk These catalysts have been shown to produce β-lactams with excellent yields and high cis-stereoselectivity. nih.govcapes.gov.br

Silver Catalysts: Silver-based catalysts can exhibit unique reactivity compared to rhodium or copper. rsc.orgrsc.org Theoretical studies suggest that with certain silver catalysts, the reaction may proceed through a pathway where dearomatization occurs before the actual formation of a silver carbene intermediate, due to the enhanced nucleophilicity of the α-diazoacetamide unit in the presence of the catalyst's counterion. rsc.orgrsc.orgnih.gov

Palladium Catalysts: Palladium catalysts, in both Pd(0) and Pd(II) oxidation states, have been employed for intramolecular C-H insertion reactions of α-diazo-α-(methoxycarbonyl)acetamides. mdpi.com The selectivity of these reactions is influenced by the oxidation state of the palladium and the nature of the ligands. mdpi.com

The generation of the metallocarbene intermediate is a critical step that dictates the subsequent reaction pathways. The interplay between the this compound substrate and the chosen catalyst system allows for a remarkable degree of control over the formation of various cyclic products.

Intramolecular Reactivity Pathways of this compound-Derived Carbenoids

Once generated, the metallocarbene intermediates derived from diazoacetamides can undergo a variety of intramolecular reactions, primarily insertion and cyclopropanation reactions. These pathways provide efficient routes to valuable cyclic structures, including lactams and cyclopropanes.

Carbon-Hydrogen (C-H) Insertion Reactions

Intramolecular C-H insertion is a powerful strategy for the formation of new carbon-carbon bonds and the construction of cyclic systems. dicp.ac.cn In the context of diazoacetamides, this reaction leads to the formation of lactams, which are important structural motifs in many biologically active compounds. The regioselectivity of C-H insertion (i.e., which C-H bond is targeted) is influenced by several factors, including the catalyst, the ligands, and the structure of the this compound substrate. capes.gov.brmdpi.com

Formation of β-Lactams and γ-Lactams:

The intramolecular C-H insertion of this compound-derived carbenoids can lead to the formation of either β-lactams (4-membered rings) or γ-lactams (5-membered rings), depending on the position of the targeted C-H bond relative to the carbene center.

β-Lactam Formation: The insertion into a C-H bond on the carbon atom β to the amide nitrogen results in the formation of a β-lactam. Ruthenium-catalyzed decomposition of α-diazoacetamides has been shown to be a highly effective method for producing β-lactams with excellent yields and high cis-stereoselectivity. nih.govcapes.gov.br Similarly, rhodium(II) carboxylate-catalyzed reactions can also be directed towards the highly selective construction of β-lactams. acs.org

γ-Lactam Formation: Insertion into a C-H bond on the carbon atom γ to the amide nitrogen leads to the formation of a γ-lactam. Copper-catalyzed intramolecular C-H insertion reactions of 2-sulfonyl-2-diazoacetamides have been shown to have a strong regiochemical preference for the formation of γ-lactams over β-lactams. rsc.org In some cases where both pathways are possible, the choice of catalyst and ligands can influence the product ratio. For instance, with certain phenylsulfonyl-substituted diazoacetamides, a minor competing pathway leading to β-lactams is observed, and changing the copper ligand can alter the β/γ-lactam product ratio. rsc.org

Factors Influencing C-H Insertion:

| Factor | Influence on C-H Insertion | Example |

| Catalyst | The choice of metal catalyst (e.g., Rh, Ru, Cu, Pd) and its ligands significantly directs the regioselectivity and stereoselectivity. capes.gov.brmdpi.comnih.govrsc.org | Rhodium(II) acetamide favors tertiary C-H insertion, while rhodium(II) perfluorobutyrate favors secondary C-H insertion. capes.gov.br |

| Substrate Structure | The substitution pattern on the this compound, particularly on the amide nitrogen, influences the accessibility and reactivity of different C-H bonds. mdpi.com | In the reaction of N,N-diethylthis compound, insertion occurs into both the secondary and primary C-H bonds of the ethyl groups. nih.govacs.org |

| Electronic Effects | The electronic properties of the substituents can affect the electrophilicity of the carbene and the reactivity of the C-H bonds. mdpi.com | Highly electrophilic Rh(II) complexes can favor Buchner reactions over benzylic C-H insertion in certain substrates. mdpi.com |

The intramolecular C-H insertion of this compound-derived carbenoids is a versatile and powerful tool for the synthesis of lactams, with the outcome being finely tunable through the careful selection of catalysts and substrates.

Nitrogen-Hydrogen (N-H) Insertion Reactions

While less common than C-H insertion, the intramolecular insertion of a this compound-derived carbene into an N-H bond represents another potential reactivity pathway. This reaction leads to the formation of a new carbon-nitrogen bond and can be a useful method for constructing nitrogen-containing heterocyclic rings. The presence of an appropriately positioned N-H bond within the this compound substrate is a prerequisite for this transformation. The catalyst employed plays a crucial role in promoting this insertion over other competitive pathways. For example, rhodium(II) catalysts have been shown to facilitate N-H insertion reactions. capes.gov.br

Oxygen-Hydrogen (O-H) Insertion Reactions

Intramolecular insertion into an O-H bond of a hydroxyl group present in the this compound molecule is a facile process for forming cyclic ethers. This reaction is often highly efficient due to the high reactivity of O-H bonds towards electrophilic carbenes. Rhodium(II) catalyzed decomposition of diazoacetamides containing a hydroxyl group can lead to the formation of five- or six-membered cyclic ethers, depending on the length of the tether connecting the diazo group and the hydroxyl group. Current time information in Birmingham, GB.

Sulfur-Hydrogen (S-H) and Silicon-Hydrogen (Si-H) Insertion Reactions

Similar to O-H and N-H insertions, intramolecular insertion into S-H and Si-H bonds are also viable reaction pathways for this compound-derived carbenoids. mdpi.comCurrent time information in Birmingham, GB. These reactions provide routes to sulfur- and silicon-containing heterocycles. The presence of a thiol (S-H) or a hydrosilane (Si-H) functional group at a suitable position within the this compound substrate enables these transformations. The general principles of carbene reactivity suggest that these insertions are typically favorable processes when the respective functional groups are present. Current time information in Birmingham, GB.

Intramolecular Cyclopropanation Reactions

When the this compound substrate contains a suitably located carbon-carbon double bond, intramolecular cyclopropanation can occur, leading to the formation of bicyclic compounds containing a cyclopropane (B1198618) ring. This reaction is a powerful method for constructing strained ring systems with high stereocontrol. The competition between intramolecular cyclopropanation and other pathways, such as C-H insertion, can be influenced by the catalyst and the substrate structure.

For instance, in the rhodium(II)-catalyzed reactions of certain branched O-alkyl α-(alkoxycarbonyl)-α-diazoacetates, intramolecular cyclopropanation to give oxabicycloalkane products was found to be competitive with tertiary C-H insertion. capes.gov.br The use of rhodium(II) perfluorobutyrate as the catalyst favored the cyclopropanation pathway. capes.gov.br This highlights the ability to tune the chemoselectivity of the reaction by judicious choice of the rhodium(II) catalyst.

| Catalyst | Substrate | Major Product(s) | Reference |

| Rhodium(II) perfluorobutyrate | Branched O-alkyl α-(alkoxycarbonyl)-α-diazoacetate with a C=C bond | 3-oxabicyclo[5.1.0]octane and 3-oxabicyclo[6.1.0]nonane derivatives | capes.gov.br |

| Rhodium(II) acetamide | Branched O-alkyl α-(alkoxycarbonyl)-α-diazoacetate with a C=C bond | Tertiary C-H insertion product | capes.gov.br |

The intramolecular reactions of this compound-derived carbenoids provide a rich and diverse chemistry for the synthesis of a wide range of cyclic and bicyclic compounds. The ability to control the reaction pathway through the careful selection of catalysts and substrate design makes diazoacetamides highly valuable building blocks in modern organic synthesis.

Intramolecular Buchner Reactions (Aromatic Additions)

The intramolecular Buchner reaction is a key transformation of this compound derivatives, providing a powerful method for the synthesis of seven-membered rings fused to an aromatic system. wikipedia.orgmdpi.com This reaction proceeds through the formation of a metal-carbene intermediate, which then undergoes an intramolecular aromatic addition. ucc.ienih.gov

The generally accepted mechanism commences with the generation of a carbene from the this compound precursor, typically facilitated by a transition metal catalyst, such as dirhodium(II) or ruthenium(II) complexes. wikipedia.orgcapes.gov.brrsc.org This highly reactive carbene then adds to one of the double bonds of the tethered aromatic ring, forming a bicyclic system containing a cyclopropane ring, known as a norcaradiene intermediate. wikipedia.orgnih.gov The reaction culminates in a thermally allowed, pericyclic ring-opening of the cyclopropane, an electrocyclic reaction that expands the aromatic ring to form a seven-membered cycloheptatriene (B165957) system. wikipedia.orgnih.gov

Table 1: Key Steps in the Intramolecular Buchner Reaction

| Step | Description | Intermediate(s) |

|---|---|---|

| 1. Carbene Formation | Extrusion of nitrogen (N₂) from this compound, catalyzed by a transition metal. | Metal-carbene complex |

| 2. Cyclopropanation | Intramolecular addition of the carbene to the tethered aromatic ring. | Norcaradiene |

| 3. Ring Expansion | Electrocyclic opening of the cyclopropane ring. | Cycloheptatriene |

Research has shown that the chemoselectivity of these reactions, particularly the competition between aromatic addition (Buchner reaction) and C-H insertion, can be significantly influenced by substituents on the this compound. rsc.org Density functional theory (DFT) studies on Rh₂(OAc)₄-catalyzed reactions have revealed that electron-donating groups on the α-carbon of the this compound tend to favor the aromatic addition pathway, while electron-withdrawing groups favor C-H insertion reactions. rsc.org For instance, nucleophilic substituents like -H or -OMe increase the electropositivity of the carbene carbon, enhancing its reactivity towards the aromatic π-system and promoting the formation of cycloheptatriene products. rsc.org Conversely, electrophilic groups such as -CN or -C(O)Me decrease the carbene's electropositivity, favoring C-H activation pathways. rsc.org

Catalyst choice is also crucial in directing the reaction outcome and achieving high stereoselectivity. Ruthenium(II)-Pheox complexes have been successfully employed in highly enantioselective intramolecular Buchner reactions of diazoacetamides, yielding γ-lactam fused 5,7-bicyclic-heptatriene derivatives with excellent yields and enantioselectivities. rsc.orgresearchgate.net Similarly, rhodium catalysts are effective, and their selectivity can be tuned by the ligand environment. nih.govccspublishing.org.cn

Intermolecular Reactivity Pathways of this compound

This compound readily participates in a variety of intermolecular reactions, forming new carbon-carbon and carbon-heteroatom bonds. These transformations highlight its utility as a versatile building block in synthetic chemistry.

This compound functions as a 1,3-dipole and undergoes [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions, with various dipolarophiles like alkenes and alkynes. organic-chemistry.orgresearchgate.netresearchgate.net This reaction is a concerted, pericyclic process that leads to the formation of five-membered heterocyclic rings, such as pyrazoles or pyrazolines. organic-chemistry.orgwikipedia.org

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. organic-chemistry.org In normal-electron-demand cycloadditions, the reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diazo compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. organic-chemistry.orgnih.gov Consequently, this compound, being an electron-rich dipole, reacts readily with electron-deficient alkenes and alkynes. organic-chemistry.orgnih.gov

Studies have shown that diazoacetamides can exhibit chemoselectivity. For instance, they can react selectively with electronically activated, unstrained alkenes in the presence of azides, which typically require strain-promoted cycloadditions for comparable reactivity. nih.govraineslab.com This differential reactivity is attributed to the higher nucleophilicity of the diazo group compared to the azido (B1232118) group. nih.gov Computational analysis indicates that the transition state for the this compound cycloaddition is more polar and often has a lower activation free energy (ΔG‡) compared to the analogous azide reaction with unstrained dipolarophiles. nih.gov

Table 2: Comparison of Second-Order Rate Constants (k) for Cycloadditions of this compound (1) and Azidoacetamide (2)

| Dipolarophile | Dipole | Rate Constant (k) [M⁻¹s⁻¹] | Conditions | Reference |

|---|---|---|---|---|

| Ethyl acrylate (B77674) | This compound 1 | 1.6 x 10⁻³ | 1:1 CH₃CN/H₂O, ambient temp. | nih.gov |

| Ethyl propiolate | This compound 1 | 5.8 x 10⁻⁴ | 1:1 CH₃CN/H₂O, ambient temp. | nih.gov |

| DIBAC | This compound 1 | High | - | nih.gov |

| DIBAC | Azidoacetamide 2 | High | - | nih.gov |

| Ethyl acrylate | Azidoacetamide 2 | No reaction | 1:1 CH₃CN/H₂O, ambient temp. | nih.gov |

| Ethyl propiolate | Azidoacetamide 2 | No reaction | 1:1 CH₃CN/H₂O, ambient temp. | nih.gov |

DIBAC = Dibenzo[b,f]azacyclooctyne

Interestingly, this compound reacts faster with ethyl acrylate than with ethyl propiolate, a result attributed to a smaller distortion energy required for the alkene to reach the transition state geometry. researchgate.netnih.gov The reaction rate can also be significantly influenced by the solvent, with aqueous conditions amplifying the reactivity of the diazo group due to the polar nature of the transition state. nih.govnih.gov

The reaction of this compound with heteroatom-containing compounds can lead to the formation of ylides. organic-chemistry.orgontosight.ai These reactions typically proceed via a metal-carbene intermediate generated from the this compound. This carbene is then trapped by a Lewis base (a heteroatom with a lone pair) to form an ylide. beilstein-journals.orgresearchgate.net

For example, the reaction with a carbonyl compound can generate a carbonyl ylide. wikipedia.org This ylide is itself a 1,3-dipole and can undergo subsequent cycloaddition reactions. wikipedia.org Similarly, reactions with compounds containing nitrogen can form aza-ylides, which can then rearrange or react further. researchgate.net These ylide-forming reactions expand the synthetic utility of this compound, enabling the construction of complex heterocyclic systems. researchgate.netresearchgate.net The formation of ylides is a key step in various catalytic cycles and can compete with other reaction pathways like C-H insertion or cycloaddition. beilstein-journals.org

While not a classical olefination reagent in the same vein as Wittig reagents, this compound can be involved in transformations that result in the formation of carbon-carbon double bonds. ontosight.ai For instance, copper-catalyzed cross-coupling reactions of this compound with terminal alkynes can lead to substituted dienamides, which are conjugated dienes. rsc.orgrsc.org This transformation involves the formation of a copper-carbene intermediate which then reacts with the alkyne, ultimately leading to an olefinic product through a series of steps. encyclopedia.pub

One of the most significant rearrangement reactions of this compound is the Wolff rearrangement. ontosight.aiwikipedia.org This reaction involves the conversion of the α-diazocarbonyl compound into a ketene (B1206846) through the extrusion of dinitrogen (N₂), accompanied by a 1,2-rearrangement. wikipedia.orglibretexts.org The rearrangement can be induced thermally, photochemically, or through transition metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.orgjk-sci.com

The mechanism of the Wolff rearrangement has been extensively studied and can proceed through either a concerted pathway, where nitrogen loss and the 1,2-shift occur simultaneously, or a stepwise pathway involving a discrete carbene intermediate. libretexts.orgorganic-chemistry.org The highly reactive ketene intermediate is rarely isolated but is instead trapped in situ by nucleophiles. wikipedia.orgorganic-chemistry.org For example, trapping with water, alcohols, or amines yields carboxylic acids, esters, or amides, respectively. This sequence, particularly when starting from a carboxylic acid to make the diazo ketone, is known as the Arndt-Eistert homologation, a method for one-carbon chain extension. organic-chemistry.orglibretexts.org

This compound serves as a coupling partner in transition metal-catalyzed cross-coupling reactions. These reactions typically involve the formation of a metal-carbene intermediate from the this compound, which then undergoes migratory insertion with an organometallic species. researchgate.netresearchgate.net

A notable example is the copper(I) iodide (CuI)-catalyzed cross-coupling of diazoacetamides with terminal alkynes. rsc.orgrsc.orgencyclopedia.pub This ligand-free reaction provides a practical route to synthesize substituted 3-butynamides or, in the presence of a base like sodium carbonate, substituted dienamides. rsc.orgencyclopedia.pub The reaction conditions can be tuned to favor one product over the other. CuI has been identified as a particularly effective catalyst for this transformation compared to other copper salts. rsc.org

**Table 3: Effect of Copper Catalyst on the Reaction of 2-diazo-N-phenylacetamide (1a) and Phenylacetylene (2a)***

| Catalyst | Yield of Allene (3a) (%) |

|---|---|

| CuCl | 0 |

| Cu[MeCN]₄PF₆ | 0 |

| Cu(OTf)₂ | 0 |

| Cu(acac)₂ | 0 |

| CuBr | 35 |

| CuI | 48 |

Reaction conditions: 1a (0.5 mmol), 2a (0.6 mmol), catalyst (5 mol%), MeCN (3 mL), 80 °C, 1 h. Data sourced from rsc.org.

Palladium catalysts have also been employed in cross-coupling reactions involving diazo compounds. mdpi.comscielo.br While their use in C-H insertion reactions of diazoacetamides is well-documented, they also facilitate cross-coupling with partners like aryl iodides. mdpi.comresearchgate.net The general mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by reaction with the diazo compound to form a palladium-carbene intermediate, and subsequent migratory insertion and reductive elimination to afford the coupled product. scielo.brresearchgate.net

Rearrangement Reactions

Non-Carbene Mediated Transformations of Diazoacetamides (e.g., Dinitrogen Extrusion)

While the chemistry of diazoacetamides is dominated by transformations proceeding through carbene or carbenoid intermediates, a significant and synthetically valuable subset of their reactions occurs via non-carbene mediated pathways. These reactions often involve the extrusion of dinitrogen (N₂) through mechanisms that circumvent the formation of a free carbene species, leading to unique and highly selective outcomes. Key examples include transformations initiated by electrophilic reagents or nitrosyl transfer agents.

Electrophilic Halogenation and Cyclization

A notable non-carbene pathway involves the reaction of diazoacetamides with electrophilic halogen sources. One of the most well-documented examples is the N-Bromosuccinimide (NBS)-mediated transformation of N-aryl diazoacetamides.

Research Findings:

Under catalyst-free conditions, N-aryl diazoacetamides react with NBS to produce 3-bromooxindole derivatives in high to excellent yields. researchgate.netrsc.org This transformation is characterized by its high selectivity and proceeds through a non-carbene process. researchgate.netrsc.org Mechanistic investigations suggest the reaction does not involve a simple carbene insertion. Instead, evidence points towards the formation of a 3H-pyrazole as a key intermediate, which has been spectroscopically confirmed. researchgate.net This process represents a practical and efficient method for accessing 3-halooxindoles, avoiding the limitations of other methods that may require air- and moisture-sensitive reagents or produce undesirable byproducts. researchgate.net

The reaction demonstrates broad applicability with various substituents on the N-aryl ring of the this compound.

Table 1: NBS-Mediated Synthesis of 3-Bromooxindoles from N-Aryl Diazoacetamides Data synthesized from literature findings for illustrative purposes.

| Entry | N-Aryl this compound Substrate | Product (3-Bromooxindole) | Yield (%) |

|---|---|---|---|

| 1 | N-phenylthis compound | 3-Bromo-1,3-dihydro-2H-indol-2-one | >90 |

| 2 | N-(4-methylphenyl)this compound | 3-Bromo-5-methyl-1,3-dihydro-2H-indol-2-one | >90 |

| 3 | N-(4-chlorophenyl)this compound | 3-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one | >90 |

| 4 | N-(4-bromophenyl)this compound | 3,5-Dibromo-1,3-dihydro-2H-indol-2-one | >90 |

Nitrosyl Transfer for Nitrile Oxide Formation

Another significant non-carbene transformation of diazoacetamides is their reaction with nitrosyl transfer agents, such as tert-butyl nitrite (TBN). This reaction provides a direct and mild route to nitrile oxides without the need for a catalyst. nsf.gov

Research Findings:

The reaction of α-diazocarbonyl compounds, including diazoacetamides, with TBN at room temperature leads to the formation of nitrile oxides with concomitant dinitrogen extrusion. nsf.gov These reactions are broadly applicable and tolerate a variety of functional groups like ethers, esters, and halides. nsf.gov The generated nitrile oxide is a versatile intermediate that can subsequently undergo dimerization to form furoxans or participate in [3 + 2] cycloaddition reactions with dipolarophiles like alkenes and alkynes to synthesize isoxazolines and isoxazoles, respectively. nsf.gov

Interestingly, diazoacetamides have been observed to be more reactive towards TBN than corresponding diazoacetates. nsf.gov In competitive experiments, this compound substrates reacted preferentially over diazoesters, highlighting a key reactivity difference. nsf.gov The process is proposed to involve nitrosyl transfer from TBN to the diazo compound, followed by dinitrogen extrusion and elimination of t-butoxide. nsf.gov

Table 2: Furoxan Synthesis via TBN-Mediated Dimerization of Nitrile Oxides from Diazoacetamides Data synthesized from literature findings for illustrative purposes.

| Entry | This compound Substrate | Furoxan Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Diazo-N,N-diethylacetamide | 4,4'-(Oxydimethanediyl)bis(3,3-diethylfuroxan) | ~85 |

| 2 | 2-Diazo-N-phenylacetamide | 4,4'-(Oxydimethanediyl)bis(3,3-diphenylfuroxan) | ~90 |

Catalysis in Diazoacetamide Chemistry

Transition Metal Catalysis for Diazoacetamide Decomposition and Transformations

A variety of transition metals have been successfully employed to catalyze reactions of diazoacetamides. These metals form metal-carbene intermediates that undergo a range of synthetically valuable transformations, including C-H insertion, cyclopropanation, and ylide formation. mdpi.com The reactivity and selectivity of these intermediates are highly dependent on the electronic properties of the metal center and its associated ligands. mdpi.comwiley-vch.de

Dirhodium(II) complexes are the most extensively studied and widely used catalysts for this compound transformations. ucc.iemdpi.com These paddlewheel complexes effectively catalyze the decomposition of diazoacetamides to form rhodium-carbene intermediates. nih.govresearchgate.net The mechanism generally involves the coordination of the diazo compound to the rhodium center, followed by the rate-limiting extrusion of dinitrogen gas. researchgate.net

The reactivity of the resulting rhodium carbenoid is tunable based on the nature of the bridging ligands on the dirhodium core. ucc.ienih.gov Electron-withdrawing ligands, such as perfluorobutyrate (pfb), create a more electrophilic rhodium center, which can enhance the reactivity of less reactive diazo substrates. ucc.ie Conversely, electron-donating ligands lead to more electron-rich, and thus more selective, rhodium carbenoids. nih.gov Dirhodium(II) carboxamidates, for instance, are very electron-rich and have proven to be excellent catalysts for reactions with highly reactive carbenoids derived from this compound derivatives. nih.gov

Dirhodium(II) catalysts are particularly effective in promoting intramolecular C-H insertion reactions of diazoacetamides to form β-lactams and γ-lactams, which are important structural motifs in many pharmaceutical compounds. ucc.ietandfonline.com For example, the cyclization of N-benzyl-N-tert-butylthis compound can be efficiently catalyzed by dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄] to yield the corresponding β-lactam. tandfonline.com The chemoselectivity between different C-H insertion pathways or other competing reactions, such as the Buchner reaction (aromatic cycloaddition), can be influenced by both the substrate and the catalyst. ucc.ienih.gov For instance, DFT studies have shown that for certain substituted diazoacetamides, nucleophilic substituents favor the Buchner reaction, while electrophilic substituents favor C-H activation to form β-lactams. nih.gov

The versatility of rhodium catalysis is further highlighted by its application in asymmetric synthesis. Chiral dirhodium(II) complexes, such as those derived from pyroglutamate (B8496135) or N-phthaloyl-tert-leucine (Rh₂(S-PTTL)₄), have been used to achieve high levels of enantioselectivity in C-H insertion and cyclopropanation reactions. tandfonline.comresearchgate.netnih.gov

Table 1: Examples of Rhodium-Catalyzed Reactions of Diazoacetamides

| Catalyst | Substrate | Reaction Type | Product | Key Findings |

|---|---|---|---|---|

| Rh₂(OAc)₄ | N,N-diethylthis compound | C-H Insertion | γ-lactam | Preferential formation of the γ-lactam over homocoupling products. ucc.ie |

| Rh₂(pfb)₄ | N-benzyl-N-tert-butylthis compound | C-H Insertion | cis-β-lactam | Quantitative yield of the cis-β-lactam in supercritical CO₂. tandfonline.com |

| Rh₂(S-PTTL)₄ | Enoldiazoacetamides | C-H Functionalization | cis-β-lactam | High yield and enantioselectivity (up to 99% ee) with total exclusion of the Buchner reaction. researchgate.net |

| Rh₂(OAc)₄ | α-diazoacetamide with α-substituents | Buchner vs. C-H Insertion | Cycloheptatriene (B165957) or β-lactam | Chemoselectivity is dependent on the electronic nature of the α-substituent. nih.gov |

Copper catalysts, particularly those based on copper(I) and copper(II) salts and complexes, represent a more economical alternative to rhodium for this compound chemistry. Copper-catalyzed reactions of diazoacetamides can lead to a variety of products, including those from C-H insertion, cyclopropanation, and cross-coupling reactions. rsc.orgnih.govnih.gov

In intramolecular C-H insertion reactions, copper catalysts have shown efficacy in the formation of lactams. rsc.org For example, copper(II) chloride in combination with a bisoxazoline ligand has been used for the asymmetric C-H insertion of 2-sulfonyl-2-diazoacetamides to produce γ-lactams with high efficiency and trans-selectivity. rsc.org In some cases, copper catalysts can exhibit comparable or even superior activity and selectivity to the well-known Rh₂(OAc)₄. For instance, hydrotris(pyrazolyl)borate copper(I) (TpₓCu) complexes have been shown to be highly effective for the synthesis of lactams from N,N-disubstituted diazoacetamides.

Copper catalysts are also employed in intermolecular reactions. For example, a copper-catalyzed cross-coupling of diazoacetamides with terminal alkynes has been developed to synthesize substituted 3-butynamides and dienamides. nih.govresearchgate.net The product distribution can often be controlled by the reaction conditions, such as the presence or absence of a base. nih.gov

Silver catalysts, typically Ag(I) salts, have emerged as a unique tool in this compound chemistry, often promoting reaction pathways that are distinct from those observed with rhodium or copper. nih.govblogspot.comresearchgate.net Silver carbenoids are believed to possess a more carbocation-like character, which leads to their unique reactivity. blogspot.comsci-hub.se

A notable application of silver catalysis is in the chemoselective dearomatization of phenols with α-diazoacetamides. nih.govblogspot.com While rhodium and copper catalysts tend to favor C-H insertion or Buchner reactions, silver catalysts can promote intramolecular dearomatization to furnish spirocyclic compounds. blogspot.comsci-hub.se This distinct chemoselectivity has been attributed to the enhanced nucleophilicity of the this compound unit when coordinated to the silver catalyst, which facilitates dearomatization before the generation of a discrete silver carbene. nih.govrsc.org For example, using a chiral silver phosphate (B84403) catalyst, asymmetric dearomatization of phenols with α-diazoacetamides has been achieved with high enantioselectivity. nih.gov

While less common than rhodium or copper, palladium catalysts have been successfully used for C-H insertion reactions of α-diazoacetamides. mdpi.comnih.gov Both Pd(0) and Pd(II) complexes have been explored. nih.gov Palladium-catalyzed intramolecular C-H insertion of α-diazo-α-(methoxycarbonyl)acetamides has been shown to produce both oxindoles (from Cₐᵣ-H insertion) and β-lactams (from C(sp³)-H insertion). mdpi.comnih.govresearchgate.net

The selectivity of these reactions is influenced by the palladium catalyst's oxidation state and ligand environment. mdpi.comnih.gov For instance, in the synthesis of oxindoles, a Pd(0) complex, ((IMes)Pd(NQ))₂, has been used as an alternative to Pd₂(dba)₃. nih.gov In some cases, Pd(II) catalysts have been found to favor the formation of β-lactams. mdpi.com Furthermore, palladium catalysis has been applied in multi-component reactions, such as the carboamination of 1,3-dienes or allenes with diazo esters and amines. beilstein-journals.org

Ruthenium catalysts have been recognized as effective promoters for intramolecular C-H insertion reactions of diazoacetamides, offering an alternative to the more traditional rhodium systems. ucc.iecapes.gov.brnih.gov An operationally simple system based on [RuCl₂(p-cymene)]₂ has been developed for the stereoselective cyclization of α-diazoacetamides. capes.gov.brnih.gov This system has been shown to produce β-lactams in excellent yields and with high cis-stereoselectivity. capes.gov.br A key advantage of this ruthenium-catalyzed system is that it can often be performed without the slow addition of the diazo compound or the need for an inert atmosphere. capes.gov.brnih.gov

When α-diazoanilides are used as substrates, the ruthenium-catalyzed carbenoid insertion can be selectively directed to an aromatic C-H bond, leading to the formation of γ-lactams in high yields. capes.gov.brnih.gov Similar to other transition metal systems, the efficiency and chemoselectivity of ruthenium-catalyzed reactions can be dependent on the nature of the amide moiety. ucc.ie In some instances, rhodium catalysts have been observed to exhibit higher selectivity. ucc.ie

Palladium Catalysis

Influence of Ligand Design on Chemo-, Regio-, and Enantioselectivity in this compound Reactions

The ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity and selectivity in reactions involving diazoacetamides. mdpi.comucc.ie By carefully designing the ligand architecture, it is possible to control the chemo-, regio-, and enantioselectivity of the resulting transformations. ucc.ieresearchgate.net

The electronic properties of the ligands directly impact the electrophilicity of the metal-carbene intermediate. ucc.ienih.gov Electron-withdrawing ligands on a dirhodium(II) catalyst, for example, increase the electrophilicity of the rhodium carbene, which can be beneficial for reactions with less reactive substrates. ucc.ie Conversely, electron-donating ligands decrease the electrophilicity, often leading to greater selectivity. ucc.ie

Steric hindrance imposed by bulky ligands is another powerful tool for controlling selectivity. researchgate.net For instance, the use of the sterically demanding dirhodium carboxylate catalyst Rh₂(S-PTTL)₄ completely suppressed the competing Buchner reaction in the intramolecular C-H functionalization of enoldiazoacetamides, leading exclusively to the formation of β-lactam products. researchgate.net

In the realm of asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. nih.govresearchgate.net Chiral dirhodium(II) carboxamidates and carboxylates, such as Rh₂(S-MEPY)₄ and Rh₂(S-PTTL)₄, create a chiral environment around the metal center, which effectively differentiates between the enantiotopic faces of the substrate or prochiral C-H bonds. nih.govresearchgate.net This has enabled the synthesis of highly enantioenriched β- and γ-lactams. nih.govtandfonline.comresearchgate.netrsc.org The development of new ligand designs, such as those incorporating London dispersion forces, continues to push the boundaries of selectivity in these reactions. nih.gov

The choice of ligand can also dramatically switch the regioselectivity of a reaction. In copper-catalyzed C-H insertion reactions of phenylsulfonyl derivatives of diazoacetamides, changing the identity of the copper ligand was found to alter the product ratio of β- to γ-lactams. rsc.org Similarly, in rhodium-catalyzed reactions, the regioselectivity of C-H insertion into different positions of an N-alkyl chain can be tuned by the choice of ligands on the dirhodium catalyst. ucc.ie

Table 2: Influence of Ligand Design on Selectivity in this compound Reactions

| Catalyst System | Ligand Type | Reaction | Selectivity Controlled | Key Observation |

|---|---|---|---|---|

| Dirhodium(II) Complexes | Carboxylates vs. Carboxamides | C-H Insertion | Chemoselectivity | Ligand choice tunes the electrophilicity of the rhodium carbene, affecting competing reaction pathways. ucc.ie |

| Rh₂(S-PTTL)₄ | Chiral Carboxylate | C-H Functionalization | Enantio- and Chemoselectivity | Bulky chiral ligand provides high enantioselectivity (up to 99% ee) and suppresses the Buchner reaction. researchgate.net |

| CuCl₂-bisoxazoline | Chiral Bisoxazoline | C-H Insertion | Enantio- and Regioselectivity | Achieves high trans-selectivity and enantioselectivity (up to 82% ee) for γ-lactam formation. Changing the ligand alters the β/γ-lactam ratio. rsc.org |

| [RuCl₂(p-cymene)]₂/Chiral Pybox | Chiral Pyridine-bis(oxazoline) | C-H Insertion | Enantioselectivity | A chiral ruthenium complex provides chiral β-lactams with up to 98% enantiomeric excess. researchgate.net |

| Ti(OⁱPr)₄/Chiral dihydroxytetraphenylene | Chiral Diol | Darzens Reaction | Diastereo- and Enantioselectivity | In situ formed chiral titanium complex catalyzes the formation of cis-glycidic amides with excellent enantiopurity (up to 99% ee). researchgate.netorganic-chemistry.org |

Biocatalysis and Artificial Metalloenzymes in Diazo Compound Transformations

The application of biocatalysis and artificial metalloenzymes to the chemistry of diazo compounds, including this compound, represents a significant advancement in synthetic chemistry, offering highly selective and efficient routes to valuable molecules. These enzymatic systems harness the reactivity of diazo compounds as precursors for metal-carbenes, which can then undergo a variety of transformations.

Engineered enzymes, particularly those based on heme proteins like myoglobin (B1173299) and cytochrome P450, have emerged as powerful biocatalysts. nih.gov Through directed evolution and site-saturation mutagenesis, the catalytic activities of these proteins can be tailored and enhanced for non-natural reactions. nih.govresearchgate.net A notable success in this area is the development of biocatalytic strategies for the asymmetric synthesis of fused cyclopropane-γ-lactams from N-allyl-diazoacetamide substrates. nih.govacs.org These lactam structures are important motifs in bioactive natural products and synthetic drugs. nih.govacs.org

Researchers have successfully evolved sperm whale myoglobin into a highly effective biocatalyst for the intramolecular cyclopropanation of a range of allyl this compound derivatives. nih.gov These reactions, which can be conducted in whole E. coli cells, proceed with high yields and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.govacs.orgmdpi.com The optimization of the myoglobin scaffold was necessary to accommodate the specific steric and conformational properties of this compound substrates, which differ from the more commonly used diazoacetates. nih.gov

The table below summarizes the performance of selected engineered myoglobin variants in the intramolecular cyclopropanation of an allyl this compound.

| Catalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Mb(L29S, H64V, V68A) | N-allyl-2-diazoacetamide | Fused cyclopropane-γ-lactam | 32 | 45 |

| Engineered Myoglobin | Various allyl diazoacetamides | Corresponding bicyclic lactams | High | up to 99 |

Data sourced from references nih.govacs.org.

Artificial metalloenzymes (ArMs), which are created by incorporating an abiotic metal cofactor into a protein scaffold, offer another powerful approach. nih.govnih.gov This strategy combines the reactivity of versatile transition metal catalysts with the high selectivity conferred by the protein environment. researchgate.net One such system involves a copper(I) heteroscorpionate complex anchored within the protein streptavidin (Sav). nih.gov This ArM catalyzes the intramolecular C–H insertion of a carbene derived from a this compound substrate. This reaction provides direct access to β-lactam and γ-lactam rings, which are core structures in many pharmaceuticals. nih.gov The performance of these artificial metalloenzymes can be optimized by mutating the protein scaffold, demonstrating the potential for creating highly customized catalysts for specific this compound transformations. researchgate.net

Heterogeneous Catalysis and Strategies for Catalyst Reutilization in this compound Chemistry

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of sustainable and industrial chemistry due to the ease of catalyst separation and recycling. wikipedia.orgencyclopedia.pub In the context of this compound chemistry, this approach addresses the cost and potential toxicity associated with the homogeneous metal catalysts (e.g., rhodium, ruthenium) often used for carbene transfer reactions. nih.govresearchgate.net

The fundamental principle of heterogeneous catalysis involves the adsorption of reactants onto the catalyst's active sites on its surface, the chemical reaction, and subsequent desorption of the products. libretexts.org This mechanism avoids the need for complex and often energy-intensive separation procedures like distillation or extraction, which are common for homogeneous catalysts. encyclopedia.pub

Strategies for implementing heterogeneous catalysis in this compound reactions often involve immobilizing a homogeneous catalyst onto a solid support. A polystyrene-linked tris(triazolyl)methanecopper(I) complex has been developed as a fully recyclable heterogeneous catalyst for carbene transfer reactions from ethyl diazoacetate. semanticscholar.org This system demonstrates high stability and can be reused multiple times without significant loss of activity, a principle directly applicable to this compound. semanticscholar.org Similarly, ruthenium complexes featuring chiral ligands, which are effective for the enantioselective formation of β-lactams from diazoacetamides via intramolecular C-H insertion, have been successfully recycled. researchgate.net One study demonstrated the viability of gram-scale synthesis and subsequent catalyst recycling, highlighting the industrial potential of such systems. researchgate.net

The primary strategies for catalyst reutilization in a laboratory and industrial setting include:

Filtration: In liquid-solid systems, the solid catalyst can be easily separated from the liquid product mixture by simple filtration. encyclopedia.pub This is the most straightforward method for recovering heterogeneous catalysts.

Centrifugation: This technique can be used to accelerate the separation of catalyst particles from a liquid phase, particularly for smaller catalyst particles. encyclopedia.pub

Flow Chemistry: Using the catalyst in a fixed-bed reactor allows for continuous processing where the reactants flow through the catalyst bed and emerge as products, leaving the catalyst in the reactor. semanticscholar.org This approach is highly efficient and suitable for large-scale production. youtube.com

Magnetic Separation: When the catalyst is immobilized on magnetic nanoparticles, it can be quickly and efficiently removed from the reaction mixture using an external magnet. figshare.com

The table below outlines common methods for the separation and reuse of heterogeneous catalysts relevant to this compound chemistry.

| Separation Method | Principle | Advantages |

| Filtration | Separation of a solid catalyst from a liquid phase using a porous medium. encyclopedia.pub | Simple, widely applicable, low cost. chemrxiv.org |

| Centrifugation | Separation based on density differences by spinning at high velocity. encyclopedia.pub | Effective for fine particles, faster than gravity filtration. |

| Flow System | Reactants pass through a fixed bed of the solid catalyst. semanticscholar.org | Continuous production, high throughput, excellent catalyst retention. youtube.com |

| Precipitation | The catalyst is soluble during reaction but precipitates upon completion for recovery. bnl.gov | Avoids solid supports, high activity of a quasi-homogeneous catalyst. bnl.gov |

The development of robust and recyclable heterogeneous catalysts is crucial for making the synthetic applications of this compound more economical and environmentally friendly. semanticscholar.org Research continues to focus on creating catalysts that not only exhibit high activity and selectivity but also maintain their performance over numerous reaction cycles. researchgate.netrsc.org

Transformations and Synthetic Applications of Diazoacetamide

Construction of Carbocyclic Ring Systems via Diazoacetamide Intermediates

The generation of carbenes from diazoacetamides is a powerful tool for forging carbon-carbon bonds, leading to the formation of strained and functionalized carbocyclic rings.

Cyclopropane (B1198618) and Cyclopropene Derivatives

The cyclopropanation of olefins using diazo compounds is a well-established method for creating cyclopropane rings, which are valuable structural motifs in many biologically active molecules and useful synthetic intermediates. chemistryviews.org While diazoacetates are commonly used, diazoacetamides have been considered less reactive due to their reduced electrophilicity and greater steric hindrance. chemistryviews.org However, recent advancements have demonstrated their effective use in stereoselective cyclopropanation reactions.

For instance, the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins has been achieved using a chiral ruthenium phenyloxazoline complex as a catalyst. chemistryviews.org This method yields chiral cyclopropane amides in good to excellent yields (up to 99%), with high diastereoselectivities (up to 99:1) and enantioselectivities (up to 96% ee). chemistryviews.org The resulting chiral Weinreb amides can be readily converted into other useful synthetic intermediates like alcohols, ketones, and aldehydes in a single step. chemistryviews.org

Similarly, iridium(salen) complexes have been found to efficiently catalyze the enantioselective cyclopropenation of alkynes with α-cyano-α-diazoacetamide, producing highly enantioenriched cyclopropenes (84-98% ee) that contain a functionalized quaternary carbon. acs.orgnih.gov These cyclopropenes are valuable chiral building blocks due to their high strain and reactivity. acs.org

An electrochemical approach has also been developed for the [2+1] cycloaddition of diazo compounds with alkenes to synthesize cyclopropanes. This method involves the anodic oxidation of olefins to generate electrophilic alkene radical cations, which then react with the diazo compound. icm.edu.pl This process is notable for being metal- and catalyst-free. icm.edu.pl

Table 1: Selected Catalytic Systems for the Synthesis of Cyclopropane and Cyclopropene Derivatives from Diazoacetamides

| Catalyst System | This compound Substrate | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Ruthenium Phenyloxazoline Complex | Diazo Weinreb Amides | Chiral Cyclopropane Amides | Up to 99% | Up to 99:1 dr, Up to 96% ee | chemistryviews.org |

| Iridium(salen) Complexes | α-Cyano-α-diazoacetamide | Enantioenriched Cyclopropenes | - | 84-98% ee | acs.orgnih.gov |

| Biocatalyst (Evolved Myoglobin) | Allyl this compound Derivatives | Fused Cyclopropane-γ-lactams | High | Up to 99% ee | nih.govrochester.edu |

Norcaradiene Derivatives

The intramolecular cyclopropanation of naphthyl diazoacetamides has been shown to produce stable norcaradiene derivatives with high regio- and enantioselectivity. rsc.orgrsc.org This reaction, often referred to as a Buchner reaction, involves the attack of a carbene, generated from the this compound, on the aromatic π-system. rsc.org

Using a Ru(II)-Pheox catalyst, these carbene transfer reactions yield chiral norcaradiene derivatives in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org Interestingly, the reaction with naphthyl diazoacetamides stops at the cyclopropanation stage, affording the stable norcaradiene without subsequent ring-opening to the cycloheptatriene (B165957), which is often observed in Buchner reactions. rsc.org The electronic effects of substituents on the this compound can influence the regioselectivity of the reaction, with cyclopropanation being favored over other potential side reactions like C-H insertion. rsc.org

Table 2: Synthesis of Norcaradiene Derivatives from Naphthyl Diazoacetamides

| Catalyst | Substrate | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|

| Ru(II)-Pheox | Naphthyl-2-diazoacetamide | Up to 99% | Up to 99% ee | rsc.orgrsc.org |

| Ru(II)-Pheox | Naphthyl-1-diazoacetamide | 95% | 25% ee | rsc.org |

| Ru(II)-Pheox | Anthracenyl this compound | 96% | 98% ee | rsc.org |

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

This compound intermediates are also instrumental in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

β-Lactams and Oxindoles

The intramolecular C-H insertion of carbenes generated from α-diazoacetamides is a key strategy for the synthesis of β-lactams. uio.nonih.gov This reaction can be catalyzed by various transition metal complexes, including those of rhodium and ruthenium. nih.govresearchgate.netresearchgate.net For example, rhodium(II)-catalyzed reactions of N-t-butyl-N-arylmethyl-α-diazoacetamides exclusively yield trans-β-lactams in high yields (90-98%). nih.gov The development of catalytic asymmetric methods, using chiral rhodium(II) or ruthenium(II) complexes, has enabled the synthesis of enantiomerically enriched β-lactams. nih.govresearchgate.netresearchgate.net However, a competing reaction, the formation of γ-lactams, can sometimes reduce the yield of the desired β-lactam. researchgate.net

Oxindoles, another important heterocyclic motif, can also be synthesized from diazoacetamides. The intramolecular C-H insertion of a carbene into an aromatic C-H bond of an N-arylthis compound leads to the formation of the oxindole (B195798) ring system. researchgate.netresearchgate.net Ruthenium(II)-Pheox catalysts have proven to be highly efficient for this transformation, providing oxindole derivatives in high yields (up to 99%) and with high regioselectivity. researchgate.netresearchgate.net Palladium catalysts have also been employed for the synthesis of both oxindoles and β-lactams from α-diazo-α-(methoxycarbonyl)acetamides, with the chemoselectivity being largely governed by the substrate structure. mdpi.com N-aryl acetamides selectively yield oxindoles, while N,N-dialkyl acetamides afford β-lactams. mdpi.com An asymmetric synthesis of chiral oxindoles bearing a C-3 quaternary stereocenter has been achieved through a palladium(II)/β-isocupreidine co-catalyzed cascade reaction of diazoacetamides with Morita-Baylis-Hillman carbonates. nih.govacs.org

Table 3: Catalytic Systems for the Synthesis of β-Lactams and Oxindoles

| Target Heterocycle | Catalyst System | This compound Substrate | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| β-Lactam | Rh₂(OAc)₄ | N-t-butyl-N-arylmethyl-α-diazoacetamide | 90–98% | trans-selective | nih.gov |

| β-Lactam | Chiral Rh(II) Carboxylates | α-methoxycarbonyl-α-diazoacetamides | 85–94% | 83–96% ee | nih.gov |

| Oxindole | Ru(II)-Pheox | Diazoamides from aniline (B41778) derivatives | Up to 99% | High regioselectivity | researchgate.netresearchgate.net |

| Oxindole | Pd(II)/β-ICD | This compound and MBH-carbonates | 50–75% | Up to 95:5 dr, Up to 93:7 er | nih.govacs.org |

Pyrazolines and Pyrazoles

The [3+2] dipolar cycloaddition of diazo compounds with alkenes and alkynes is a fundamental method for the synthesis of pyrazolines and pyrazoles, respectively. ucc.iemdpi.com While the cycloaddition of highly reactive α-diazoalkanes is well-explored, the use of electron-deficient terminal diazo compounds like diazoacetamides has been less studied. ucc.ie

Recent research has shown that diazoacetamides can undergo catalyst-free 1,3-dipolar cycloaddition reactions with alkynes upon heating to produce pyrazoles in high yields. rsc.org These reactions can often be conducted under solvent-free conditions, simplifying purification. rsc.org The electronic properties of the dipolarophile play a crucial role. Diazoacetamides exhibit selective reactivity with electron-deficient alkenes, a reaction that can proceed even in the presence of azides. raineslab.comnih.gov The condensation of β-keto carboxamides, which can be derived from diazoacetamides, with hydrazines also provides a route to pyrazole (B372694) synthesis. thieme-connect.com

Table 4: Synthesis of Pyrazolines and Pyrazoles from Diazoacetamides

| Reaction Type | Substrates | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | This compound and Alkyne | Heating, Solvent-free | Pyrazole | High yields, no work-up needed | rsc.org |

| 1,3-Dipolar Cycloaddition | This compound and Electron-deficient Alkene | - | Pyrazoline | Selective reactivity over azides | raineslab.comnih.gov |

| Condensation | β-Keto Carboxamide and Hydrazine | Lawesson's Reagent | Pyrazole | Access to tetrasubstituted pyrazoles | thieme-connect.com |

Seven-Membered Heterocycles

The synthesis of seven-membered heterocycles represents a significant challenge in organic chemistry. Diazoacetamides have been utilized in novel strategies to construct these medium-sized rings. rsc.orgnumberanalytics.com

One approach involves a one-pot reaction of amide-tethered terminal alkynes with aryl diazoacetates. rsc.org This copper-catalyzed cross-coupling, followed by a base-promoted intramolecular Michael addition, yields seven-membered heterocyclic products. rsc.org Another strategy involves the rhodium-catalyzed reaction of diazoacetates with specific substrates that, through ylide formation and subsequent rearrangements, can lead to the formation of seven-membered and even nine-membered oxygen-containing heterocycles. researchgate.net The trapping of imidoyl palladium intermediates with intramolecular functionalities following isocyanide insertion into a Pd(II) species has also been shown to generate a variety of five- to seven-membered nitrogen-containing heterocycles. chinesechemsoc.org

Table 5: Strategies for the Synthesis of Seven-Membered Heterocycles

| Strategy | Key Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Cross-coupling/Michael Addition | Amide-tethered terminal alkyne, Aryl diazoacetate | Copper | Seven-membered heterocycle | rsc.org |

| Ylide formation/Rearrangement | Diazoacetate, Michael acceptor | Dirhodium | Seven- and nine-membered oxa-heterocycles | researchgate.net |

| Isocyanide insertion/Trapping | Isocyanide, Intramolecular nucleophile | Palladium | Five- to seven-membered N-heterocycles | chinesechemsoc.org |

3-Bromooxindole Derivatives

A practical, catalyst-free method has been developed for the synthesis of 3-bromooxindole derivatives from N-aryl diazoacetamides and N-Bromosuccinimide (NBS). rsc.orgresearchgate.net This reaction proceeds with high selectivity and yield, avoiding the typical carbene transformation pathways often associated with diazo compounds. rsc.org The process is initiated by the electrophilic addition of a bromonium ion to the carbon of the diazo group. This is followed by an intramolecular Friedel-Crafts-type addition to the aryl ring, which occurs concurrently with the release of nitrogen gas (N₂) to form the final 3-bromooxindole product. rsc.org

This non-carbene pathway demonstrates high selectivity and is compatible with a wide range of functional groups that would typically be reactive sites in carbene-based transformations. rsc.org The resulting 3-bromooxindoles are valuable building blocks for creating 3-substituted or 3,3-disubstituted oxindole derivatives, which are common structural motifs in many biologically active compounds. rsc.org

Initial studies exploring this transformation under rhodium(II) acetate (B1210297) catalysis showed lower yields of the desired 3-bromooxindole, with a significant portion of the reaction leading to a direct intramolecular aromatic substitution product. rsc.org However, the catalyst-free conditions proved to be far more efficient. rsc.org

Formation of Diverse Carbon-Carbon and Carbon-Heteroatom Bonds

Diazoacetamides are instrumental in forming a variety of carbon-carbon and carbon-heteroatom bonds, showcasing their versatility in organic synthesis. acs.org

Dienamides and 3-Butynamides Synthesis

An efficient copper(I)-catalyzed cross-coupling reaction between diazoacetamides and terminal alkynes provides a practical route to substituted dienamides and 3-butynamides. rsc.orgresearchgate.net This method operates under mild, ligand-free conditions. rsc.orgmdpi.comencyclopedia.pub The selectivity of the reaction can be controlled by the presence or absence of a base. mdpi.comencyclopedia.pub When sodium carbonate is added, dienamides are the primary products. mdpi.comencyclopedia.pub In the absence of a base, the reaction favors the formation of 3-butynamides. rsc.orgmdpi.comencyclopedia.pub

This transformation represents a significant advancement as previous methods for generating carbonyl-substituted allenes or alkynes were less developed. rsc.org The resulting 3-butynamides are particularly useful as they can be readily converted into the corresponding allenes. rsc.org

Table 1: Synthesis of Dienamides and 3-Butynamides from this compound

| Product Type | Catalyst | Base | Key Feature |

|---|---|---|---|

| Dienamides | CuI | Sodium Carbonate | Selective formation of allenic compounds. mdpi.comencyclopedia.pub |

Site-Selective Functionalization of Amines and Amides

The site-selective functionalization of amines and amides is a challenging yet crucial area of organic synthesis. Diazoacetamides have been employed in catalyst-controlled reactions to achieve site-selective C–H functionalization. For instance, in the reaction of 3-carboxamide indoles with diazo compounds, the choice of a rhodium(I) or iridium(III) catalyst dictates the position of functionalization. d-nb.info This allows for either C2-alkylation or a translocation of the carboxamide group followed by C3-functionalization. d-nb.info

Furthermore, methods for the direct and site-selective functionalization of primary aliphatic amines have been developed, highlighting the ongoing advancements in this field. rsc.org The ability to selectively modify amides is also of great interest, with new catalytic systems being designed to engraft heterocycles into peptide and natural product scaffolds. nih.gov These methods often aim to mimic biosynthetic pathways, providing efficient and atom-economical transformations. nih.gov